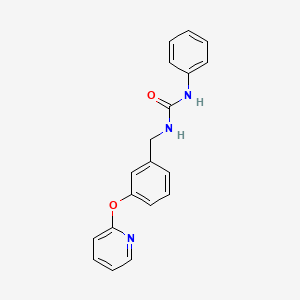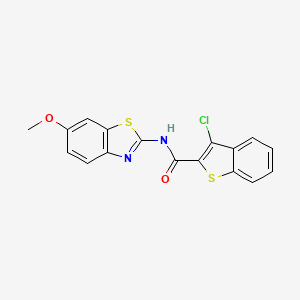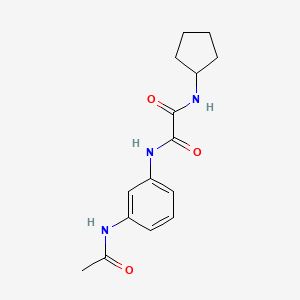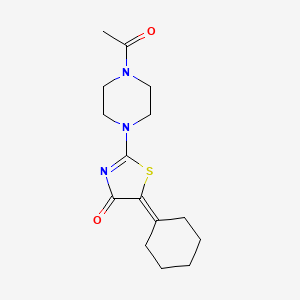
Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 892408-42-3 and a molecular weight of 341.43 . Its linear formula is C16H23NO5S .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is represented by the linear formula C16H23NO5S . The compound has a molecular weight of 341.43 . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or use a molecular modeling software.Physical And Chemical Properties Analysis
Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is a solid compound . The compound should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Amino Acid-Azetidine Chimeras : Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position have been synthesized through modifications of tert-butyl ester derivatives. These chimeras serve as tools for studying the influence of conformation on peptide activity, demonstrating the compound's role in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids (Sajjadi & Lubell, 2008).
Rearrangements and Ring Openings : N-Tosyl 3,3-dialkyl-2-(tert-butyldiphenylsilylmethyl)azetidines have been shown to rearrange smoothly into corresponding 2-alkenyl-3-(tert-butyldiphenylsilyl)amines, highlighting a method for constructing complex tricyclic ring systems and demonstrating the compound's versatility in synthetic organic chemistry (Yadav et al., 2013).
Nucleophilic Substitutions and Radical Reactions : Tert-butyl phenylazocarboxylates, including compounds related to tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate, have been employed as versatile building blocks in synthetic organic chemistry, enabling modifications through nucleophilic substitutions and radical reactions (Jasch et al., 2012).
Silylmethyl-Substituted Aziridine and Azetidine : These compounds, acting as masked 1,3- and 1,4-dipoles, have been used for formal [3+2] and [4+2] cycloaddition reactions, illustrating their potential in generating diverse heterocyclic structures (Yadav & Sriramurthy, 2005).
Applications in Pharmaceutical and Bioactive Molecule Synthesis
Protected 3-Haloazetidines Synthesis : The synthesis of protected 3-haloazetidines on a gram scale has been reported, with tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate serving as an intermediate. These are pivotal in the diversified synthesis of azetidine-3-carboxylic acids, which are crucial in the development of new pharmaceuticals (Ji et al., 2018).
Di- and Tri-organotin Derivatives : The synthesis and characterization of di- and tri-organotin derivatives of azetidine-based compounds for antitumor activity screening demonstrate the compound's role in medicinal chemistry applications (Gielen et al., 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)21-11-13-9-17(10-13)15(18)22-16(2,3)4/h5-8,13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWZHBHLUWHUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-Butyl 2-Hydroxy-7-Azaspiro[3.6]Decane-7-Carboxylate](/img/structure/B2721152.png)
![2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/structure/B2721156.png)
![5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide](/img/structure/B2721158.png)





![5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2721166.png)


